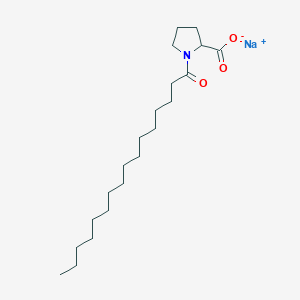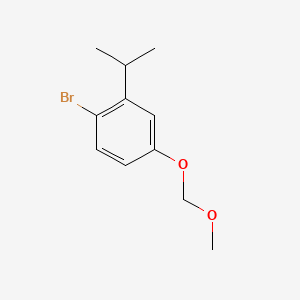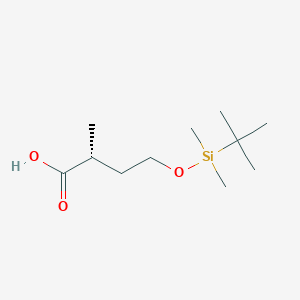
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is a hydroperoxide derivative of linoleic acid It is a polyunsaturated fatty acid with a hydroperoxide functional group at the 13th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid typically involves the oxidation of linoleic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to linoleic acid, resulting in the formation of the hydroperoxide derivative. The reaction conditions generally include an aqueous buffer solution at a pH of around 7.5 and a temperature of approximately 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic oxidation processes. These processes are optimized for high yield and purity, often using immobilized enzymes and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes and ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and other secondary oxidation products.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the context of inflammation and cancer.
Industry: Utilized in the production of bio-based materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid involves its interaction with cellular components and enzymes. The hydroperoxide group can undergo homolytic cleavage to generate free radicals, which can then participate in various biochemical pathways. These free radicals can modulate cellular signaling, induce oxidative stress, and affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
- (9E,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
- (6E,9E,11E,13R)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
Uniqueness
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is unique due to its specific configuration and the presence of multiple double bonds, which confer distinct chemical reactivity and biological activity. Its hydroperoxide group at the 13th carbon position also differentiates it from other similar compounds, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H30O4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4+,9-7+,15-12+/t17-/m0/s1 |
Clé InChI |
LYFGXCQTRBQQMX-LOVKNZMYSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCCC(=O)O)OO |
SMILES canonique |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)


![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)



![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)



